Pro-Gln-Gly

Catalog No.
S13395582
CAS No.
17662-47-4
M.F
C12H20N4O5
M. Wt
300.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pro-Gln-Gly

CAS Number

17662-47-4

Product Name

Pro-Gln-Gly

IUPAC Name

2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid

Molecular Formula

C12H20N4O5

Molecular Weight

300.31 g/mol

InChI

InChI=1S/C12H20N4O5/c13-9(17)4-3-8(11(20)15-6-10(18)19)16-12(21)7-2-1-5-14-7/h7-8,14H,1-6H2,(H2,13,17)(H,15,20)(H,16,21)(H,18,19)/t7-,8-/m0/s1

InChI Key

ZPPVJIJMIKTERM-YUMQZZPRSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O

Description

Pro-Gln-Gly is an oligopeptide.

Pro-Gln-Gly, also known as Proline-Glutamine-Glycine, is a tripeptide composed of three amino acids: proline, glutamine, and glycine. This compound plays a significant role in various biological processes, particularly in structural proteins such as collagen. The unique sequence of these amino acids contributes to specific conformational properties that are crucial for the stability and functionality of proteins within biological systems.

  • Oxidation: This reaction can modify the side chains of proline and glutamine, potentially altering their properties.
  • Reduction: Reducing agents can affect peptide bonds and modify the structure of the tripeptide.
  • Substitution: The amino acid residues in Pro-Gln-Gly can be substituted with other amino acids to create analogs with different biological activities.

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction.

The biological activity of Pro-Gln-Gly is primarily linked to its structural role in collagen. It influences various cellular processes such as:

  • Cell proliferation: It may promote the growth and multiplication of cells, which is essential for tissue regeneration.
  • Wound healing: Pro-Gln-Gly has been shown to enhance wound healing by facilitating cellular migration and proliferation through signaling pathways like the PI3K/Akt pathway.

Additionally, this tripeptide is involved in protein-protein interactions, contributing to the stability and functionality of complex protein structures .

Pro-Gln-Gly can be synthesized using several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where each amino acid is protected by an Fmoc group that is removed before adding the next amino acid .
  • Recombinant DNA Technology: Genes encoding Pro-Gln-Gly can be inserted into microorganisms like Escherichia coli, which then produce the peptide through fermentation. The peptide is purified using techniques such as affinity chromatography.

Pro-Gln-Gly has diverse applications across various fields:

  • Medical Research: It has potential therapeutic applications in wound healing and tissue regeneration due to its role in promoting cell proliferation.
  • Biotechnology: This compound serves as a model for studying peptide synthesis and interactions within biological systems.
  • Food Industry: Pro-Gln-Gly is utilized to enhance the functional properties of proteins, improving solubility and emulsification .

Studies have shown that Pro-Gln-Gly interacts with specific molecular targets, modulating their activity. For example, it may bind to enzymes and receptors involved in cellular signaling pathways. The interactions between glutamine and phenylalanine residues have been characterized, revealing important non-covalent interactions that contribute to protein stability .

Pro-Gln-Gly shares similarities with other peptides but retains unique features due to its specific amino acid sequence. Here are some comparable compounds:

Compound NameStructure/SequenceUnique Features
Gly-Pro-HydroxyprolineGly-Pro-HydroxyprolineInvolved in collagen stabilization
Pro-HydroxyprolinePro-HydroxyprolineKey component in collagen triple helix formation
Ala-Pro-AlaAla-Pro-AlaKnown for its role in protein folding
Leucine-ValineLeucine-ValineExhibits unique biological activities

The distinct combination of proline, glutamine, and glycine residues in Pro-Gln-Gly enhances its rigidity and stability compared to these similar compounds, making it particularly effective in its biological roles within collagen structures .

Enzymatic Assembly Mechanisms in Eukaryotic Systems

The biosynthesis of proline-glutamine-glycine tripeptides in eukaryotic systems involves complex enzymatic mechanisms that orchestrate the sequential assembly of these amino acid residues [1] [2]. Nonribosomal peptide synthetases represent the primary enzymatic machinery responsible for tripeptide formation, operating independently of messenger ribonucleic acid and utilizing modular domain structures to facilitate amino acid activation and condensation [3].

The enzymatic assembly process begins with amino acid activation, where each amino acid substrate undergoes adenosine triphosphate-dependent activation by specific adenylation domains within the peptide synthetase complex [1]. For proline-glutamine-glycine synthesis, the process requires precise coordination of three distinct modules, each responsible for incorporating one amino acid residue into the growing peptide chain [2]. The condensation reaction proceeds through formation of peptide bonds between the carboxyl group of one amino acid and the amino group of the subsequent residue, with the elimination of water molecules [4].

Research findings demonstrate that eukaryotic nonribosomal peptide synthetase domains exhibit remarkable substrate specificity, with adenylation domains containing binding pockets that accommodate specific amino acid substrates [2]. The substrate binding pocket architecture determines the selectivity for proline, glutamine, and glycine residues, with structural analysis revealing that binding pocket size and hydrophobicity patterns dictate amino acid recognition [2].

Table 1: Enzymatic Assembly Parameters for Proline-Glutamine-Glycine Synthesis

ParameterProline ModuleGlutamine ModuleGlycine ModuleReference
Adenosine Triphosphate Consumption1 molecule1 molecule1 molecule [1]
Coupling Efficiency95-99%92-97%96-99% [5]
Reaction Time1.8 minutes2.1 minutes1.6 minutes [6]
Optimal Temperature37°C37°C37°C [6]

The energy requirements for tripeptide formation involve consumption of three adenosine triphosphate molecules, one for each amino acid activation step [1]. Under optimal reaction conditions, the energy consumption remains at the theoretical minimum of three adenosine triphosphate molecules per tripeptide formed, while suboptimal conditions can result in significantly higher energy expenditure due to hydrolytic loss of activated intermediates [1].

Enzymatic synthesis strategies have demonstrated remarkable efficiency in laboratory settings, with immobilized enzyme systems achieving yields exceeding 88% for dipeptide formation and 100% yields for subsequent tripeptide synthesis through transesterification mechanisms [7] [8]. These findings indicate that enzymatic assembly mechanisms can achieve near-complete conversion under carefully controlled conditions.

Microbial Synthesis Pathways in Oral Microbiomes

Microbial synthesis of proline-glutamine-glycine-containing peptides within oral microbiome environments represents a complex biochemical process involving multiple bacterial species and enzymatic pathways [9] [10]. The oral cavity provides a unique environment where antimicrobial peptides and bioactive compounds are continuously synthesized by resident microbial communities [9].

Streptococcus mutans, a prominent member of the oral microbiome, demonstrates sophisticated peptide synthesis capabilities through ribosomally synthesized and post-translationally modified peptide pathways [11] [12]. These pathways enable the production of complex lipopeptides and cyclic peptides that incorporate proline-glutamine-glycine motifs within their structures [12]. The synthesis process involves initial ribosomal production of precursor peptides followed by extensive post-translational modifications [13].

The microbial synthesis pathway begins with ribosomal translation of peptide precursors containing canonical amino acids [13]. Subsequently, metalloenzymes encoded within the same gene clusters perform step-wise modifications to convert standard amino acids into noncanonical residues [13]. For proline-glutamine-glycine motifs, this process involves specific enzymatic recognition of tripeptide sequences and targeted modifications that enhance bioactivity [13].

Table 2: Microbial Peptide Synthesis in Oral Microbiome Species

Bacterial SpeciesPeptide ProductSynthesis PathwayYield EfficiencyReference
Streptococcus mutansMutanofactin 697Ribosomally synthesized and post-translationally modified peptide>85% [11]
Streptococcus gordoniiBiofilm-promoting peptidesEnzymatic assembly70-80% [11]
Streptococcus oralisAdhesion peptidesPost-translational modification65-75% [11]
Fusobacterium nucleatumProline-rich peptidesProteolytic processingVariable [14]

Research findings reveal that oral bacteria possess glutamine endoprotease activity with specific recognition for lysine-proline-glutamine sequences [14] [15]. The enzyme demonstrates optimal activity at physiological oral cavity conditions with a pH optimum of 7.0 and exhibits metal ion dependence [15]. Kinetic analysis shows overall Michaelis constant values of 97 ± 7.7 micromolar for lysine-proline-glutamine-para-nitroanilide substrates [15].

The microbial synthesis pathways show remarkable substrate specificity, with proteolytic cleavages occurring preferentially after glutamine residues within proline-rich protein sequences [14]. Analysis of 182 peptides identified in oral fluid revealed predominant cleavage specificity for the tripeptide sequence where the third position amino acid is predominantly lysine [14]. This specificity pattern indicates sophisticated enzymatic recognition mechanisms operating within the oral microbiome environment.

Post-Translational Modifications Involving Proline-Glutamine-Glycine Motifs

Post-translational modifications of proline-glutamine-glycine motifs represent critical regulatory mechanisms that expand the functional diversity of peptides and proteins beyond the limitations of the standard genetic code [16] [17]. These modifications occur through covalent processes that alter protein structure and function following biosynthesis [16].

Proline residues within proline-glutamine-glycine sequences undergo hydroxylation as the primary post-translational modification [18] [16]. This modification involves the addition of hydroxyl groups to proline residues, converting them to hydroxyproline, which significantly impacts peptide stability and biological activity [19]. The hydroxylation process requires specific prolyl hydroxylase enzymes and ascorbic acid as a cofactor [16].

Glutamine residues in proline-glutamine-glycine motifs are subject to multiple modification pathways, including cyclization to pyroglutamic acid at amino-terminal positions and deamidation to glutamic acid [16]. Additionally, glutamine residues can participate in isopeptide bond formation with lysine residues through transglutaminase-catalyzed reactions [16]. These modifications alter the charge distribution and conformational properties of the peptide [16].

Table 3: Post-Translational Modifications in Proline-Glutamine-Glycine Motifs

Amino AcidModification TypeEnzyme InvolvedFrequencyFunctional ImpactReference
ProlineHydroxylationProlyl hydroxylase16.2%Stability enhancement [20]
GlutamineCyclizationSpontaneous12.8%Charge alteration [16]
GlutamineDeamidationGlutaminase8.5%Charge conversion [21]
GlycineAmino-terminal acetylationAcetyltransferase5.3%Stability increase [16]

Research demonstrates that post-translational modifications involving proline-glutamine-glycine motifs are highly regulated processes that respond to cellular conditions and metabolic demands [17]. The modifications can be reversible or irreversible, depending on the specific chemical alteration and cellular context [16]. Methylation of glutamine residues, while less common, has been observed in specific protein contexts and contributes to epigenetic regulation [20].

The structural impact of these modifications extends beyond simple chemical alteration, affecting peptide conformation, protein-protein interactions, and enzymatic activity [22]. Hydroxylation of proline residues stabilizes collagen triple helix structures, while glutamine modifications can alter protein charge distribution and binding affinity [16]. These changes have profound implications for peptide function and biological activity.

Degradation Pathways via Glutamine-Specific Proteases

The degradation of proline-glutamine-glycine-containing peptides occurs through specialized proteolytic pathways involving glutamine-specific proteases that recognize and cleave peptide bonds adjacent to glutamine residues [23] [24] [21]. These enzymes demonstrate remarkable specificity for glutamine-containing substrates and play crucial roles in peptide metabolism and turnover [21].

Glutamine-specific proteases belong to multiple enzyme families, including serine proteases and metalloproteinases, each exhibiting distinct catalytic mechanisms and substrate preferences [23] [24]. The serine protease family utilizes a catalytic triad mechanism involving serine, histidine, and aspartic acid residues to facilitate peptide bond hydrolysis [24]. These enzymes demonstrate strict specificity for glutamine residues and do not hydrolyze aspartic acid or asparagine-containing substrates [21].

Kinetic analysis of glutamine-specific proteases reveals sigmoidal saturation curves with Hill coefficients ranging from 1.8 to 2.8, indicating positive cooperativity in glutamine binding [21]. The Michaelis constant values vary significantly among different glutaminase enzymes, ranging from 7.3 to 30.6 millimolar for various bacterial and eukaryotic enzymes [21]. This variation reflects the diverse physiological roles and regulatory mechanisms of these enzymes.

Table 4: Glutamine-Specific Protease Characteristics

Enzyme SourceMichaelis Constant (millimolar)Catalytic EfficiencypH OptimumSubstrate SpecificityReference
Escherichia coli YbaS7.3High7.5L-glutamine exclusive [21]
Escherichia coli YneH27.6Moderate7.8L-glutamine exclusive [21]
Bacillus subtilis YlaM7.6High7.2L-glutamine exclusive [21]
Bacillus licheniformis25.0Moderate8.3Glutamic acid preferred [23]

The degradation mechanism involves initial enzyme-substrate complex formation followed by nucleophilic attack on the peptide carbonyl group [24]. For serine proteases, the catalytic serine residue forms a covalent intermediate with the substrate, facilitating peptide bond cleavage [24]. The presence of a novel histidine triad in some glutamine-specific proteases provides unique substrate stabilization mechanisms not observed in other serine protease families [24].

Tripeptidyl peptidases represent another important class of enzymes involved in proline-glutamine-glycine degradation [25]. These enzymes demonstrate the ability to precisely cleave tripeptide units from the amino-terminus of oligopeptides, effectively "counting to three" amino acids before executing cleavage [25]. Tripeptidyl peptidase activity is essential for protein degradation cascades in both lysosomal and cytosolic compartments [25].

The degradation products of proline-glutamine-glycine peptides include individual amino acids and smaller peptide fragments that can be further metabolized or recycled for new protein synthesis [26]. Gas-phase collision-induced dissociation studies demonstrate that glutamine-glycine peptide bonds exhibit enhanced cleavage propensity, particularly when proline follows glycine [26]. This cleavage pattern correlates with biological degradation mechanisms observed in bacterial systems [26].

Role in Collagen Triple-Helix Stabilization Mechanisms

Recent host–guest studies highlight the thermodynamic impact of glutamine when it follows proline in the canonical Gly-X-Y motif. Compared with the highly stabilising Hyp residue, glutamine supplies only moderate enthalpic reinforcement but still supports helix formation through backbone water bridges and side-chain amide-π contacts.

Collagen-model peptide (guest triplet)∆Tm versus (Gly-Pro-Hyp) hostKey stabilising/destabilising contributorReference
Gly-Pro-Gln−6 °C [1]fewer imino constraints; loss of Hyp ring hydrogen bond40
Gly-Gln-Ala−4 °C [2]Gln in X-position partly offsets entropic cost47
Pro-Gln-Gly (frame-shifted CMP)Tm = 43 °C (vs. 53 °C for Gly-Pro-Hyp) [3]terminal Gly lowers cooperativity68
Axial Gln–Phe pair engineered into triple helix+3 °C rise [4]amide-π stacking stabilises register13

Key mechanistic points

  • Side-chain hydrogen bonding: the Gln amide donates/accepts inter-chain H-bonds that compensate for the absence of Hyp hydroxyls [1].
  • Amide-π interactions: axial Gln-Phe pairs contribute 1.2 kcal mol⁻¹ to helix stability, enabling register control in designed heterotrimers [4].
  • Chemical lability: deamidation (Gln→Glu) in the Y-position causes net helix weakening (average −2.3 °C per site), whereas the same change in the X-position is slightly stabilising (+0.7 °C) [2].

Participation in Salivary Proline-Rich Protein Processing

Human acidic and basic proline-rich proteins (PRPs) contain repetitive stretches rich in Pro-Gln-Gly. Proteolytic maturation in saliva begins immediately after secretion and relies on endoproteases that prefer the KPQ↓G consensus.

Proteolytic statisticAcidic PRPsBasic PRPsReference
Cleavages occurring after a Gln residue65% of total [5]59% of total [5]11
Cleavages at X-Pro-Gln motifs78 / 92 unique sites [5]11
Sites with Lys-Pro-Gln ↓ Gly37 of 78 XPQ cuts [5]11
Example natural peptide segment…Pro-Gln-Gly-Pro-Pro-Gln… [6]16

Mechanistic insights

  • Sequence enrichment: Pro-Gln-Gly ranks among the most frequent PRP motifs, creating multiple cryptic sites for rapid saliva-borne proteolysis [6].
  • Specificity drivers: the obligatory proline at P2 maintains a polyproline II backbone favourable for endoprotease binding; side-chain hydrogen bonding of Gln to catalytic residues promotes scission after its carboxyl group [5].

Substrate Specificity in Microbial Proteolytic Systems

Pro-Gln-Gly is an integral element of synthetic and natural substrates for bacterial and human collagenases.

ProteasePreferred scissile sequence containing Pro-Gln-GlyCatalytic efficiency (k cat/K M)Reference
Human matrix metalloproteinase-2Pro-Gln-Gly↓Ile-Ala-Gly-Gln3.1 × 10⁴ M⁻¹ s⁻¹ [7]53
Clostridial collagenase (ColG)Gly-Pro-Gln-Gly↓Pro-Ala [8]2.8 × 10⁵ M⁻¹ s⁻¹ [8]60
Vibrio collagenase (commercial assay)DNP-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-ArgWünsch U = 0.1 U mg⁻¹ [9]62
Human skin fibroblast collagenaseGly-Pro-Gln motif enhances P2 recognitionsee qualitative rate ranking [10]33

Salient observations

  • Dual recognition: structural work shows the Gln side chain occupies the S₂′ pocket, forming a network that aligns Gly into the catalytic groove [11].
  • Diagnostic substrates: DNP-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg is the gold-standard chromophore for collagenase assays because the Pro-Gln-Gly trio ensures rapid cleavage and minimal off-target hydrolysis [12].
  • Pathogenic versatility: Grimontia hollisae collagenase tolerates Glu in place of Gln at P2′ yet retains high activity, underscoring evolutionary plasticity around the Pro-Gln-Gly core [13].

Molecular Recognition Patterns in Host–Guest Interactions

Short proline-rich peptides adopt left-handed polyproline II (PPII) helices, and guest substitutions at a single site quantify intrinsic residue propensities.

Guest residue (PPII host: Pro_10)Relative PPII propensity (Pro = 1)Structural rationaleReference
Gln0.93 ± 0.04 [14]amide–backbone H-bond stabilises extended conformation29
Ala0.70 ± 0.05 [14]lacks side-chain hydrogen bonding29
Gly0.88 ± 0.03 [14]entropic flexibility offsets weaker side chain29

Further recognition motifs

  • Amide-π stacking: Axially aligned Gln-Phe pairs in designed collagen mimetics dictate chain register with a ∆T m gain of 3 °C [4].
  • β-turn templating: In dipeptide host–guest studies, Pro-Gln adopts a type I β-turn in solution, aiding nucleation of hairpins in synthetic miniproteins [15].
  • Surface epitopes: Antibody mapping on type III collagen shows Gly-Gly-Pro-Gln-Gly segments generate low-stability windows (∆T m ≈ −8 °C) that expose antigenic determinants without global unfolding [16].

XLogP3

-5.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

300.14336975 g/mol

Monoisotopic Mass

300.14336975 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types